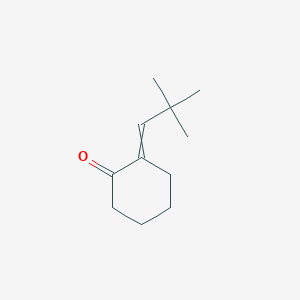
2-(2,2-Dimethylpropylidene)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpropylidene)cyclohexan-1-one is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexanone, characterized by the presence of a 2,2-dimethylpropylidene group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropylidene)cyclohexan-1-one can be achieved through several methods:
Aldol Condensation: One common method involves the aldol condensation of cyclohexanone with 2,2-dimethylpropanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures.
Grignard Reaction: Another approach involves the reaction of cyclohexanone with a Grignard reagent derived from 2,2-dimethylpropyl bromide. This reaction is conducted in anhydrous ether or tetrahydrofuran as the solvent, followed by acidic workup to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation processes, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(2,2-Dimethylpropylidene)cyclohexan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents like organolithium or organomagnesium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Organolithium reagents in anhydrous ether, Grignard reagents in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学的研究の応用
2-(2,2-Dimethylpropylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2,2-Dimethylpropylidene)cyclohexan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate metabolic pathways, signal transduction cascades, and gene expression, leading to diverse biological effects.
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure but lacking the 2,2-dimethylpropylidene group.
2-Cyclohexen-1-one: An enone with a double bond in the cyclohexane ring, offering different reactivity and applications.
4,4-Dimethyl-2-cyclohexen-1-one: A structurally related compound with two methyl groups at the 4-position and a double bond in the ring.
Uniqueness
2-(2,2-Dimethylpropylidene)cyclohexan-1-one is unique due to the presence of the 2,2-dimethylpropylidene group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
72653-54-4 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
2-(2,2-dimethylpropylidene)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-11(2,3)8-9-6-4-5-7-10(9)12/h8H,4-7H2,1-3H3 |
InChIキー |
VAQDXVVMOPZSRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C=C1CCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


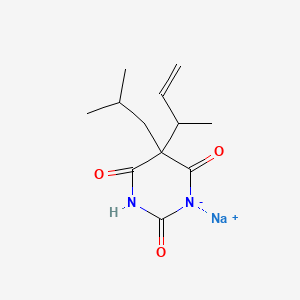
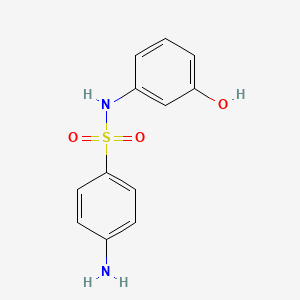

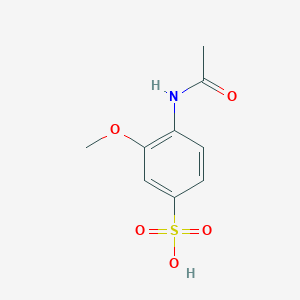
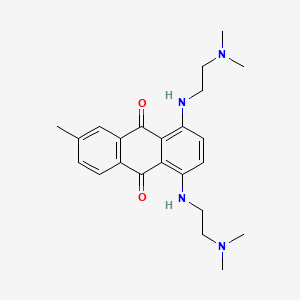
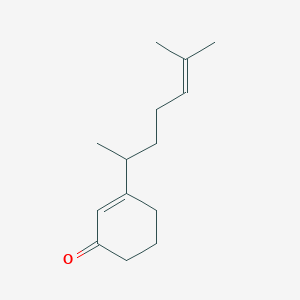

![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
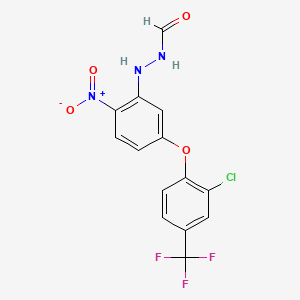
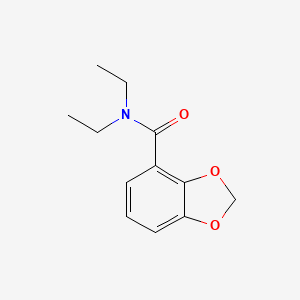
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
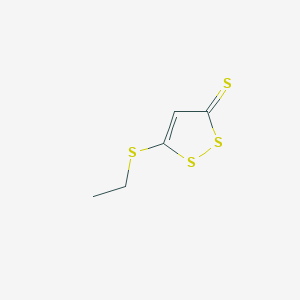
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
